molecular formula C14H12N2O3 B1386847 5-[3-(Acetylamino)phenyl]nicotinic acid CAS No. 1172758-47-2

5-[3-(Acetylamino)phenyl]nicotinic acid

Cat. No. B1386847
CAS RN: 1172758-47-2
M. Wt: 256.26 g/mol
InChI Key: PJRRYPBOKQECTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-[3-(Acetylamino)phenyl]nicotinic acid involves complex chemical reactions . For instance, nicotinic acid hydrazide was incorporated into new 4,5-dihydro-5-hydroxy-3,5-diphenylpyrazol-1-yl derivatives . Multicomponent synthesis of nicotinic acid derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of 5-[3-(Acetylamino)phenyl]nicotinic acid is complex. It is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed up of five homomeric or heteromeric subunits .


Chemical Reactions Analysis

The chemical reactions involving 5-[3-(Acetylamino)phenyl]nicotinic acid are complex and involve multiple steps . For example, the Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

properties

IUPAC Name

5-(3-acetamidophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(14(18)19)8-15-7-11/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRRYPBOKQECTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657486
Record name 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetamidophenyl)pyridine-3-carboxylic acid

CAS RN

1172758-47-2
Record name 5-(3-Acetamidophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(Acetylamino)phenyl]nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-[3-(Acetylamino)phenyl]nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-[3-(Acetylamino)phenyl]nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-[3-(Acetylamino)phenyl]nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-[3-(Acetylamino)phenyl]nicotinic acid
Reactant of Route 6
Reactant of Route 6
5-[3-(Acetylamino)phenyl]nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.